molecular formula C17H16F2N2O2 B7349163 (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide

货号 B7349163
分子量: 318.32 g/mol
InChI 键: NIMJHSDBPQDHPC-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound disrupts the interaction between cancer cells and the extracellular matrix, which is essential for tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on HDAC6, with minimal effects on other HDAC isoforms. This selectivity is important because it reduces the risk of off-target effects and toxicity. In addition, this compound has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make it a promising candidate for clinical development.

实验室实验的优点和局限性

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action, which allows for the identification of biomarkers and potential drug targets. In addition, this compound has been shown to be effective against various cancer cell lines, which allows for the study of its activity in different cancer types. However, this compound has some limitations for use in lab experiments. Its low yield and complex synthesis method make it difficult to produce in large quantities. Furthermore, its high cost may limit its use in some research settings.

未来方向

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several areas for future research. Firstly, more studies are needed to understand the mechanism of action of this compound and its effects on different cancer types. Secondly, the development of more efficient synthesis methods and analogs of this compound may improve its yield and potency. Thirdly, the identification of biomarkers and potential drug targets may help to personalize cancer treatment and improve patient outcomes. Finally, the combination of this compound with other cancer therapies may enhance its effectiveness and reduce the risk of resistance.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selective inhibitory effect on HDAC6 and good pharmacokinetic properties make it a promising candidate for clinical development. However, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

合成方法

The synthesis of (2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with ethyl 2-bromoacetate, followed by the reaction with tert-butylamine to form the intermediate compound. The intermediate is then reacted with difluoromethylphenyl isocyanate to form the final product, this compound. The overall yield of this synthesis method is around 20%.

科学研究应用

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective against cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Furthermore, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination.

属性

IUPAC Name

(2S,3S)-N-[4-(difluoromethyl)phenyl]-2-pyridin-3-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-16(19)11-3-5-13(6-4-11)21-17(22)14-7-9-23-15(14)12-2-1-8-20-10-12/h1-6,8,10,14-16H,7,9H2,(H,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMJHSDBPQDHPC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)NC2=CC=C(C=C2)C(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。